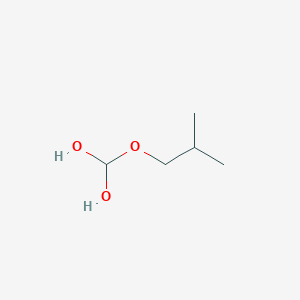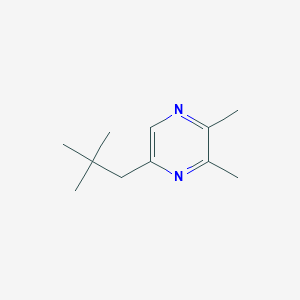
3'-Methoxy-4'-(methoxymethoxy)cinnamaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a propenal group attached to a phenyl ring substituted with methoxy and methoxymethoxy groups. Its systematic name reflects its structure, indicating the positions and types of substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- typically involves the condensation of appropriate aldehydes and phenols under controlled conditions. One common method includes the use of methoxy-substituted benzaldehyde and propenal in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit inflammatory mediators, and scavenge free radicals. These actions are mediated through its functional groups, which interact with biological macromolecules such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenal, 3-(2-methoxyphenyl)-
- 2-Propenal, 3-(3,4-dimethoxyphenyl)-
- 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]-
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of methoxymethoxy groups enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
56862-58-9 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(Z)-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-9-16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,9H2,1-2H3/b4-3- |
InChI Key |
DSMOYXWZPJLKEI-ARJAWSKDSA-N |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)/C=C\C=O)OC |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


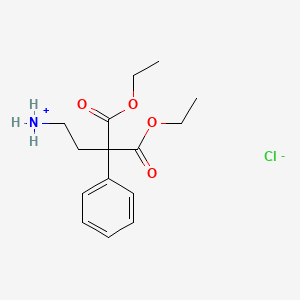
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
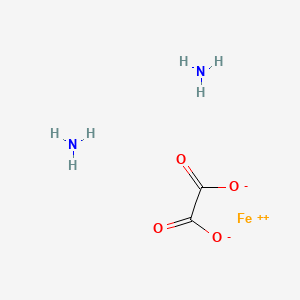
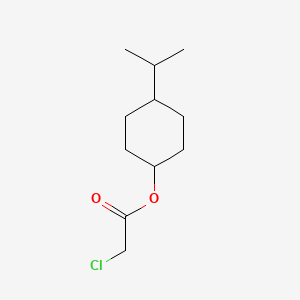

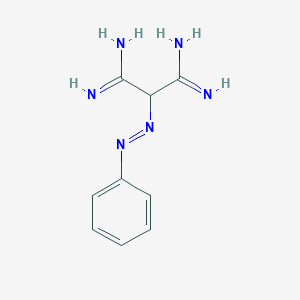
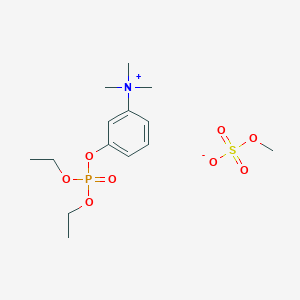


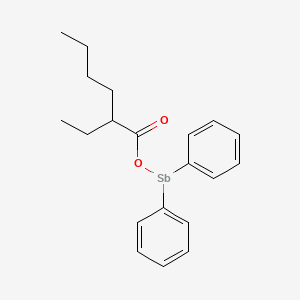
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
